molecular formula C7H10N2O B1322677 1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde CAS No. 624746-77-6

1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde

Cat. No.: B1322677
CAS No.: 624746-77-6
M. Wt: 138.17 g/mol
InChI Key: IWJNLBTUHQADTO-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-4-methylimidazole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF) to introduce the formyl group at the 2-position of the imidazole ring . Another method involves the oxidation of 1-ethyl-4-methylimidazole-2-methanol using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various electrophiles depending on the desired substitution

Major Products Formed:

    Oxidation: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

    Reduction: 1-Ethyl-4-methyl-1H-imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activities . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-4-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-4-6(2)8-7(9)5-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJNLBTUHQADTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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